molecular formula C18H19F2NO B8017839 1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol

1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol

Cat. No.: B8017839
M. Wt: 303.3 g/mol
InChI Key: PRUKFHVVPGNJJV-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoro-4-phenylpiperidin-4-ol is a fluorinated piperidine derivative featuring a benzyl group at position 1, two fluorine atoms at position 3, and a phenyl-substituted hydroxyl group at position 4. The 3,3-difluoro substitution likely enhances metabolic stability and electron-withdrawing effects, while the hydroxyl group at position 4 may improve solubility but reduce lipophilicity compared to non-hydroxylated analogs .

Properties

IUPAC Name

1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO/c19-18(20)14-21(13-15-7-3-1-4-8-15)12-11-17(18,22)16-9-5-2-6-10-16/h1-10,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUKFHVVPGNJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(C2=CC=CC=C2)O)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoro Group: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Benzylation and Phenylation: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions using benzyl halides and phenyl halides, respectively.

Industrial Production Methods

Industrial production of 1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, phenyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

Benperidol (Proprietary Name: Anquil)
  • Structure : 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one ().
  • Key Features : A benzimidazolone moiety fused to a piperidine ring, with a 4-fluorophenyl ketone side chain.
  • Activity : Potent antipsychotic agent acting as a dopamine D2 receptor antagonist .
  • Comparison : Unlike 1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol, Benperidol’s activity hinges on its benzimidazolone core and extended side chain. The difluoro substitution in the target compound may confer greater metabolic resistance compared to Benperidol’s single fluorine atom.
1-Benzyl-4-(4-Fluorophenyl)piperidin-4-ol (CAS: 163631-02-5)
  • Structure : Lacks the 3,3-difluoro substitution but shares the benzyl and 4-fluorophenyl groups ().
  • Applications : Used as a pharmaceutical intermediate.

Cytotoxic Piperidone Derivatives

3,5-Bis(2-thienylmethylene)-4-piperidone
  • Structure : Features conjugated α,β-unsaturated ketones and thiophene rings ().
  • Activity: Demonstrates cytotoxicity via thiol-binding interactions, avoiding genotoxicity associated with DNA-binding agents .
  • Comparison : The target compound lacks conjugated ketones, which are critical for thiol reactivity in cytotoxic analogs. However, its difluoro and hydroxyl groups may enable unique interactions with biological targets.

Benzyl-Substituted Piperidines

1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3c)
  • Structure : Contains a fluorinated biphenyl-benzyl group ().
  • Synthesis : Prepared via Suzuki-Miyaura coupling (76% yield) .
  • Comparison : The biphenyl system in 3c enhances aromatic stacking interactions, whereas the target compound’s phenyl and benzyl groups may prioritize hydrophobic interactions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Biological Activity Key References
1-Benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol C18H19F2NO 3,3-difluoro, 4-phenyl, 4-ol Undetermined (structural inference)
Benperidol C22H24FN3O2 4-fluorophenyl, benzimidazolone Antipsychotic
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol C18H20FNO 4-fluorophenyl, 4-ol Pharmaceutical intermediate
3,5-Bis(2-thienylmethylene)-4-piperidone C21H19NO2S2 Thienyl, conjugated ketone Cytotoxic

Research Findings and Implications

  • Metabolic Stability: The 3,3-difluoro substitution in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in fluorinated drugs like Benperidol .
  • Solubility vs. Permeability : The hydroxyl group at position 4 likely improves aqueous solubility but could limit blood-brain barrier penetration, contrasting with lipophilic analogs like 3c .
  • Pharmacological Potential: While cytotoxic piperidones (e.g., ) target thiol-rich proteins, the target compound’s unique substituents may favor interactions with enzymes or receptors sensitive to fluorine and hydroxyl motifs.

Biological Activity

1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring with difluoro and phenyl substitutions, which are known to influence its pharmacological properties. The presence of fluorine atoms typically enhances metabolic stability and alters lipophilicity, which can affect the compound's bioavailability and interaction with biological targets.

The biological activity of 1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. For instance, studies have shown that related benzoylpiperidine derivatives exhibit significant inhibitory effects on enzymes involved in various metabolic pathways, suggesting potential applications in treating metabolic disorders and cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzylpiperidine derivatives. For example, a related compound demonstrated notable antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . These findings suggest that 1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol may possess similar activities worthy of further investigation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study focusing on the 4-phenyl piperidine series indicated promising activity against Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. The structure–activity relationship (SAR) studies revealed that modifications in the piperidine ring could enhance antibacterial potency while maintaining favorable physicochemical properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
1-benzyl-3,3-difluoro-4-phenylpiperidin-4-olStructureAntiproliferativeTBD
Benzoylpiperidine 18StructureAnticancer (breast)19.9 - 75.3
Benzoylpiperidine 20StructureMAGL inhibitor80 nM

Case Studies

Case Study 1: Inhibition of Enzymatic Activity
A study on related compounds demonstrated their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The most potent inhibitor from the series exhibited an IC50 value of 80 nM, showing selectivity over other enzymes and potential for therapeutic use in metabolic disorders .

Case Study 2: Antiproliferative Effects
In vitro studies on human cancer cell lines indicated that modifications to the benzoylpiperidine scaffold can significantly enhance anticancer activity. The lead compounds were optimized through molecular docking studies to improve binding affinity to their targets.

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